molecular formula C16H13N3O3 B2727708 5-(4-methoxyphenyl)-N-(pyridin-4-yl)oxazole-2-carboxamide CAS No. 955631-53-5

5-(4-methoxyphenyl)-N-(pyridin-4-yl)oxazole-2-carboxamide

Cat. No.: B2727708
CAS No.: 955631-53-5
M. Wt: 295.298
InChI Key: JOZJLEKQUGJANM-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-(pyridin-4-yl)oxazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-(pyridin-4-yl)oxazole-2-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methoxyphenyl group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the oxazole ring.

    Formation of the carboxamide group: This can be done by reacting the oxazole derivative with a pyridin-4-ylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

    Oxidation products: Phenolic derivatives.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-(pyridin-4-yl)oxazole-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-(4-methoxyphenyl)-N-(pyridin-4-yl)oxazole-2-carboxamide: can be compared with other oxazole carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group may enhance its solubility and interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

5-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-21-13-4-2-11(3-5-13)14-10-18-16(22-14)15(20)19-12-6-8-17-9-7-12/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZJLEKQUGJANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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